2-(4-Chloro-3-fluorophenyl)-2-pentanol

Description

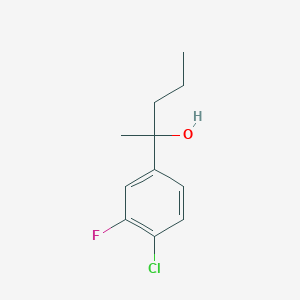

2-(4-Chloro-3-fluorophenyl)-2-pentanol is a secondary alcohol featuring a halogenated aromatic ring (4-chloro-3-fluorophenyl) attached to a pentanol backbone. This compound combines a lipophilic aryl group with a polar alcohol moiety, making it a candidate for applications in medicinal chemistry, agrochemicals, or materials science.

Properties

IUPAC Name |

2-(4-chloro-3-fluorophenyl)pentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClFO/c1-3-6-11(2,14)8-4-5-9(12)10(13)7-8/h4-5,7,14H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANWHHUSCSHQJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C1=CC(=C(C=C1)Cl)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-fluorophenyl)-2-pentanol typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide, followed by hydrolysis. The reaction conditions generally include:

Solvent: Anhydrous ether or tetrahydrofuran (THF)

Temperature: Room temperature to reflux conditions

Reagents: 4-chloro-3-fluorobenzaldehyde, pentylmagnesium bromide, water for hydrolysis

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-fluorophenyl)-2-pentanol can undergo various chemical reactions, including:

Oxidation: Conversion to the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: Reduction of the phenyl ring to form cyclohexanol derivatives using hydrogenation catalysts like palladium on carbon.

Substitution: Halogen exchange reactions where the chlorine or fluorine atoms are replaced by other substituents using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water

Reduction: Hydrogen gas with palladium on carbon catalyst

Substitution: Sodium iodide in acetone for halogen exchange

Major Products

Oxidation: 2-(4-Chloro-3-fluorophenyl)-2-pentanone

Reduction: 2-(4-Chloro-3-fluorocyclohexyl)-2-pentanol

Substitution: 2-(4-Iodo-3-fluorophenyl)-2-pentanol

Scientific Research Applications

2-(4-Chloro-3-fluorophenyl)-2-pentanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound in drug discovery for its ability to interact with specific biological targets.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-fluorophenyl)-2-pentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro substituents enhances its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Effects: Halogenated Aryl Groups

The 4-chloro-3-fluorophenyl group distinguishes this compound from analogs with alternative halogenation patterns. Key comparisons include:

| Compound | Substituents | Molecular Weight (g/mol) | LogP (Predicted) | Key Properties |

|---|---|---|---|---|

| 2-(4-Chloro-3-fluorophenyl)-2-pentanol | 4-Cl, 3-F, pentanol | 232.69 | ~3.2 | Moderate lipophilicity; polar alcohol group |

| 2-(4-Bromophenyl)-2-pentanol | 4-Br, pentanol | 277.16 | ~3.8 | Higher molecular weight; increased LogP |

| 2-(3,4-Dichlorophenyl)-2-pentanol | 3-Cl, 4-Cl, pentanol | 248.12 | ~3.5 | Enhanced electron withdrawal; lower solubility |

Insights :

Backbone Modifications: Alcohol vs. Amine vs. Ketone

Comparisons with compounds sharing the 4-chloro-3-fluorophenyl group but differing in functional groups:

Insights :

- Alcohol backbones (e.g., pentanol) offer hydrogen-bonding capacity, critical for molecular recognition in drug design.

- Amine-containing analogs exhibit higher basicity, enabling pH-dependent solubility .

- Ketone derivatives with sulfur (e.g., thioether) may participate in redox reactions or metal coordination .

Biological Activity

2-(4-Chloro-3-fluorophenyl)-2-pentanol is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by research findings and case studies.

- IUPAC Name : this compound

- Molecular Formula : C11H14ClF

- Molecular Weight : 216.68 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through the following general steps:

- Formation of the Phenyl Group : The chlorofluorobenzene is reacted with a suitable alkylating agent to introduce the pentanol side chain.

- Reduction : The resulting intermediate undergoes reduction to yield the final alcohol product.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets such as enzymes and receptors. The compound may exhibit:

- Antimicrobial Activity : Potential inhibition of bacterial growth.

- Anticancer Properties : Induction of apoptosis in cancer cells via mitochondrial pathways.

Case Studies and Research Findings

-

Anticancer Activity : A study evaluated the effects of various phenolic compounds, including derivatives of this compound, on human non-small cell lung cancer (NSCLC) cell lines. The compound showed significant cytotoxicity with an IC50 value indicating effective inhibition compared to standard chemotherapeutics like 5-Fluorouracil .

Compound IC50 (µM) Mechanism This compound 4.5 ± 0.5 Apoptosis induction 5-Fluorouracil 10.0 ± 1.0 DNA synthesis inhibition -

Antimicrobial Studies : Another investigation assessed the antimicrobial properties of this compound against various bacterial strains, demonstrating significant inhibitory effects, particularly against Gram-positive bacteria .

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Staphylococcus aureus 32 Escherichia coli 64

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.